4-(1,1,2,2-Tetrafluoro-2-phenylethoxy)phenol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1,2,2-Tetrafluoro-2-phenylethoxy)phenol typically involves the reaction of phenol with 1,1,2,2-tetrafluoro-2-phenylethanol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the ether linkage. Common reagents used in this synthesis include strong acids like sulfuric acid or bases like sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and crystallization is essential to obtain high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-(1,1,2,2-Tetrafluoro-2-phenylethoxy)phenol undergoes several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The tetrafluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
4-(1,1,2,2-Tetrafluoro-2-phenylethoxy)phenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organofluorine compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4-(1,1,2,2-Tetrafluoro-2-phenylethoxy)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds and interact with various enzymes and receptors, while the tetrafluoro groups can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate biological activities and lead to specific effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(1,1,2,2-Tetrafluoroethoxy)phenol
- 4-(1,1,2,2-Tetrafluoropropoxy)phenol
- 4-(1,1,2,2-Tetrafluorobutoxy)phenol
Uniqueness
4-(1,1,2,2-Tetrafluoro-2-phenylethoxy)phenol is unique due to the presence of both tetrafluoro groups and a phenylethoxy moiety, which confer distinct chemical and physical properties. These features make it particularly valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C14H10F4O2 |
---|---|
Molecular Weight |
286.22 g/mol |
IUPAC Name |
4-(1,1,2,2-tetrafluoro-2-phenylethoxy)phenol |
InChI |
InChI=1S/C14H10F4O2/c15-13(16,10-4-2-1-3-5-10)14(17,18)20-12-8-6-11(19)7-9-12/h1-9,19H |
InChI Key |
DDWYEQXARANYND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(OC2=CC=C(C=C2)O)(F)F)(F)F |
Origin of Product |
United States |
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